molecular formula C17H16N4O2S B14946690 3-phenyl-4-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid

3-phenyl-4-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid

Cat. No.: B14946690
M. Wt: 340.4 g/mol
InChI Key: IJOBYASAKZMXJG-UHFFFAOYSA-N
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Description

3-Phenyl-4-[3-(4-pyridyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a pyridyl group, and a triazole ring with a sulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-4-[3-(4-pyridyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, which can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate. The phenyl and pyridyl groups are then introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-[3-(4-pyridyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The phenyl and pyridyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.

Scientific Research Applications

3-Phenyl-4-[3-(4-pyridyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-phenyl-4-[3-(4-pyridyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, while the phenyl and pyridyl groups can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-4-[3-(4-pyridyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both phenyl and pyridyl groups, along with the triazole ring, provides a versatile scaffold for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-phenyl-4-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)butanoic acid

InChI

InChI=1S/C17H16N4O2S/c22-15(23)10-14(12-4-2-1-3-5-12)11-21-16(19-20-17(21)24)13-6-8-18-9-7-13/h1-9,14H,10-11H2,(H,20,24)(H,22,23)

InChI Key

IJOBYASAKZMXJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN2C(=NNC2=S)C3=CC=NC=C3

Origin of Product

United States

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